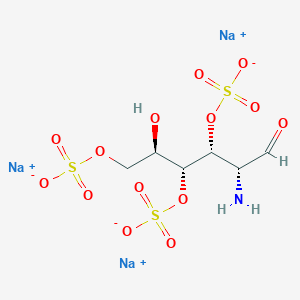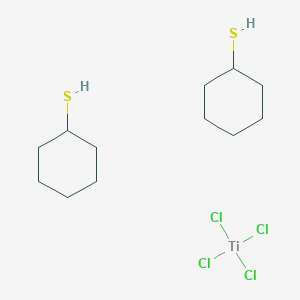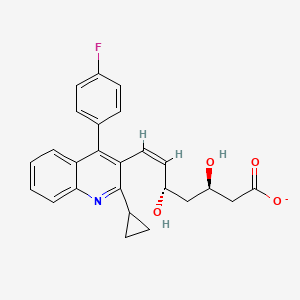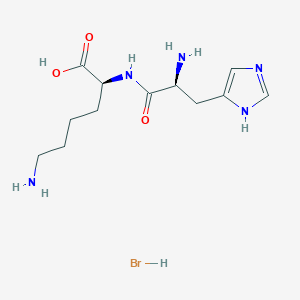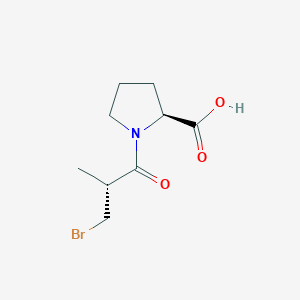
Nimbinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nimbinic Acid is a biochemical compound with the molecular formula C27H32O8 and a molecular weight of 484.54 g/mol . It is derived from the neem tree (Azadirachta indica), which is known for its wide range of medicinal properties. This compound is one of the many bioactive compounds found in neem and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nimbinic Acid can be synthesized through various organic synthesis methods. One common approach involves the oxidation of nimbin, another compound found in neem, using specific oxidizing agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound often involves the extraction of neem oil followed by purification processes. The extracted oil is subjected to chromatographic techniques to isolate this compound. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Nimbinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different properties.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed:
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Nimbinic Acid has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the formulation of natural pesticides and insect repellents.
Mechanism of Action
Nimbinic Acid exerts its effects through various molecular targets and pathways:
Antimicrobial Action: It disrupts the cell membrane of bacteria and fungi, leading to cell death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antioxidant Action: this compound scavenges free radicals, preventing oxidative damage to cells.
Comparison with Similar Compounds
Nimbin: Another compound from neem with similar bioactive properties.
Azadirachtin: Known for its insecticidal properties.
Gedunin: Exhibits anti-cancer properties.
Uniqueness: Nimbinic Acid stands out due to its broad spectrum of biological activities and its potential in various therapeutic applications. Unlike some of its counterparts, this compound has shown promise in both antimicrobial and anti-inflammatory applications, making it a versatile compound for research and industrial use .
Properties
CAS No. |
5866-30-8 |
|---|---|
Molecular Formula |
C₂₇H₃₂O₈ |
Molecular Weight |
484.54 |
Synonyms |
(2R,3aR,4aS,5R,5aR,6R,9aR,10R,10aR)-2-(3-Furanyl)-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-5-hydroxy-6-(methoxycarbonyl)-1,6,9a,10a-tetramethyl-9-oxo-2H-cyclopenta[b]naphtho[2,3-d]furan-10-acetic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


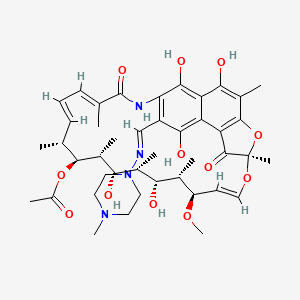
![tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B1146388.png)
![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
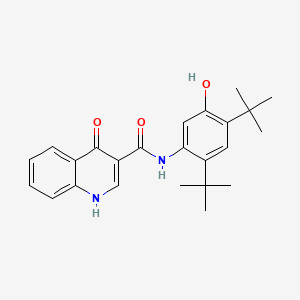
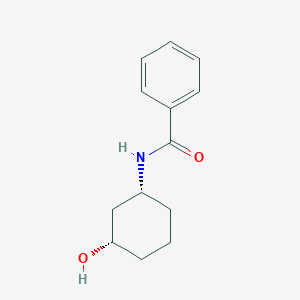
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

